1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione is a triazinane derivative Triazinanes are a class of heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of ethylamine, phenyl isocyanate, and allyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazinane oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2,4,6-trione: A simpler triazinane derivative.
1-Ethyl-3-phenyl-1,3,5-triazinane-2,4,6-trione: Lacks the prop-2-en-1-yl group.
1-Phenyl-3-prop-2-en-1-yl-1,3,5-triazinane-2,4,6-trione: Lacks the ethyl group.
Uniqueness
1-Ethyl-3-phenyl-5-(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazinane derivatives.
Properties
CAS No. |
61985-86-2 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-ethyl-3-phenyl-5-prop-2-enyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C14H15N3O3/c1-3-10-16-12(18)15(4-2)13(19)17(14(16)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI Key |
MANOVCNFNPVKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
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